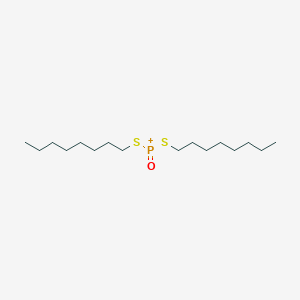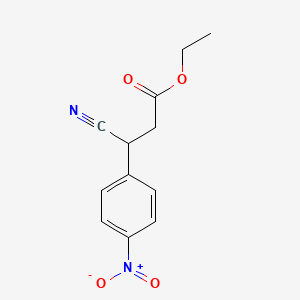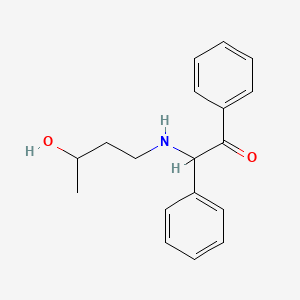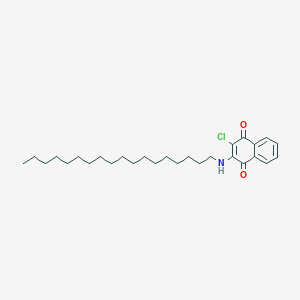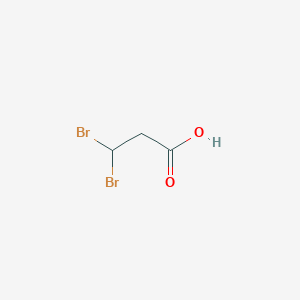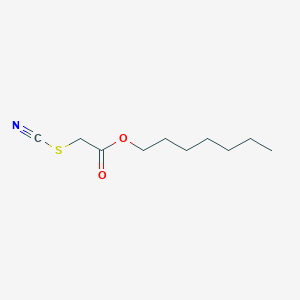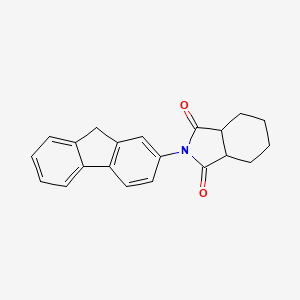
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a fluorenyl group attached to a hexahydroisoindole dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the fluorenyl group followed by its attachment to the hexahydroisoindole dione core. Common reagents might include fluorenone, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis processes. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione may undergo several types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione could have several scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in the development of new materials or electronic devices.
Mécanisme D'action
The mechanism of action for 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or affecting the structure and function of biological membranes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other fluorenyl derivatives or hexahydroisoindole dione analogs. Examples could be:
- 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione analogs with different substituents on the fluorenyl group.
- Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
6341-14-6 |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H19NO2/c23-20-18-7-3-4-8-19(18)21(24)22(20)15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-2,5-6,9-10,12,18-19H,3-4,7-8,11H2 |
Clé InChI |
AWJQHUSRHUQUAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



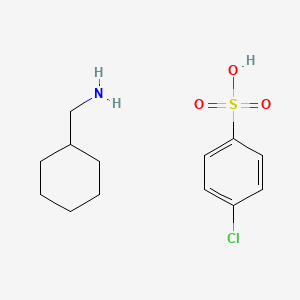
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
